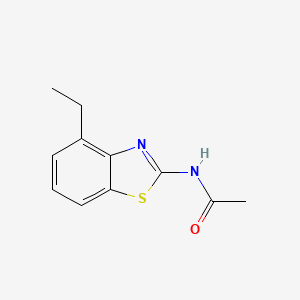

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

説明

Significance of the Benzothiazole (B30560) Scaffold in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in the development of therapeutic agents. nih.govbenthamscience.comresearchgate.netcrimsonpublishers.comsemanticscholar.orgnih.govbohrium.comnih.govresearchgate.netijpsr.com This bicyclic system, composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide array of biological targets. researchgate.netcrimsonpublishers.comsemanticscholar.orgbohrium.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govbenthamscience.comresearchgate.netijpsr.combenthamdirect.compcbiochemres.comjyoungpharm.org

The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 position, which significantly influences its biological activity. benthamscience.comjyoungpharm.orgresearchgate.net This has led to the development of numerous benzothiazole-containing compounds with a range of therapeutic applications. nih.govresearchgate.netbenthamdirect.com

Below is a table summarizing some of the key biological activities associated with the benzothiazole scaffold:

| Pharmacological Activity | Therapeutic Potential |

|---|---|

| Antimicrobial | Treatment of bacterial and fungal infections. nih.govbenthamscience.comresearchgate.netbenthamdirect.com |

| Anticancer | Inhibition of cancer cell growth. nih.govbenthamscience.comresearchgate.netcrimsonpublishers.combenthamdirect.com |

| Anti-inflammatory | Management of inflammatory conditions. nih.govbenthamscience.comresearchgate.netbenthamdirect.comjyoungpharm.org |

| Anticonvulsant | Control of seizures. nih.govresearchgate.netijpsr.combenthamdirect.com |

| Antidiabetic | Management of diabetes. nih.govresearchgate.net |

| Antitubercular | Treatment of tuberculosis. nih.govresearchgate.netijpsr.com |

| Antiviral | Inhibition of viral replication. nih.govbenthamscience.comresearchgate.net |

| Analgesic | Pain relief. nih.govresearchgate.netbenthamdirect.comjyoungpharm.org |

Role of the Acetamide (B32628) Linkage in Bioactive Organic Compounds

The acetamide group (CH₃CONH-) is a common functional group in many biologically active compounds. patsnap.comarchivepp.comfiveable.me It is the simplest amide derived from acetic acid. patsnap.comfiveable.mewikipedia.org The presence of the acetamide linkage can significantly influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. patsnap.com

In the context of medicinal chemistry, the acetamide moiety is often incorporated into drug candidates to modulate their pharmacokinetic profiles. archivepp.com The amide bond is a key feature in peptides and proteins, and its inclusion in small molecules can facilitate interactions with biological targets. fiveable.me Furthermore, the acetamide group can be a site for metabolic activity and can be modified to enhance a compound's stability or to design prodrugs. archivepp.com

The following table highlights key aspects of the acetamide linkage in bioactive compounds:

| Property Influenced | Significance in Bioactive Compounds |

|---|---|

| Hydrogen Bonding | The amide group can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen), facilitating interactions with biological macromolecules. patsnap.com |

| Solubility | The polarity of the acetamide group can influence the overall solubility of a molecule, which is a critical factor for drug absorption and distribution. patsnap.compatsnap.com |

| Metabolic Stability | The amide bond can be susceptible to hydrolysis by amidases. This property can be exploited in prodrug design. archivepp.com Bioisosteric replacement of the amide is a strategy to improve metabolic stability. nih.govnih.govdrughunter.comu-tokyo.ac.jp |

| Structural Scaffold | The acetamide linkage provides a flexible yet defined connection between different parts of a molecule, influencing its overall conformation and binding affinity. |

Overview of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide and its Structural Class

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide belongs to the structural class of 2-acetamidobenzothiazoles. In this class of molecules, an acetamide group is attached to the second carbon of the benzothiazole ring system. The core structure is further functionalized with an ethyl group at the fourth position of the benzene ring.

While specific research on N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is not extensively documented in publicly available literature, the broader class of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides has been investigated for potential therapeutic applications, including as inhibitors of human monoacylglycerol lipase (hMAGL) with potential anticancer activity. nih.gov The synthesis of related N-(substituted-1,3-benzothiazol-2-yl)acetamides has also been reported in the scientific literature. researchgate.netrroij.com The general synthetic approach to such compounds often involves the acylation of the corresponding 2-aminobenzothiazole (B30445) derivative. researchgate.net

The structural features of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, combining the pharmacologically significant benzothiazole scaffold with the modulating acetamide linkage, make it a compound of interest for further investigation in medicinal chemistry. The ethyl group at the 4-position may influence its lipophilicity and steric interactions with potential biological targets, distinguishing it from other derivatives in its class.

Structure

3D Structure

特性

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-3-8-5-4-6-9-10(8)13-11(15-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWOEXPQVZJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity Investigations of N 4 Ethyl 1,3 Benzothiazol 2 Yl Acetamide and Its Derivatives

In Vitro Anticancer Activity Studies

The benzothiazole (B30560) scaffold is a significant heterocyclic structure that has demonstrated a wide range of pharmacological activities, including anticancer properties. nih.gov Research into derivatives of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide has revealed potential therapeutic applications in oncology.

The cytotoxic potential of benzothiazole acetamide (B32628) derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial in the initial phases of anticancer drug discovery.

A novel benzimidazole (B57391) derivative, se-182, demonstrated significant dose-dependent cytotoxic effects against several cancer cell lines. jksus.org Notably, it exhibited high cytotoxic activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org The study also reported cytotoxicity against MCF-7 (breast carcinoma) and DLD-1 (colorectal carcinoma) cell lines. jksus.org Similarly, a series of thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety showed potent cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net For instance, compound 1e from this series displayed IC50 values of 2.79 µM, 6.69 µM, and 4.21 µM against A549, HCT116, and MCF-7 cells, respectively. researchgate.net

Furthermore, phthalimide (B116566) derivatives incorporating a 1,3-thiazole ring have been assessed for their cytotoxicity. nih.gov One of the most potent derivatives, compound 5b, exhibited an IC50 value of 0.2 µM against the MCF-7 cell line. nih.gov Another compound, 5k, showed strong activity against the MDA-MB-468 cell line with an IC50 value of 0.6 µM. nih.gov The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of compounds has also been investigated, with the lead compound 6b showing high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma (A375), pancreatic cancer, and chronic myeloid leukemia. nih.gov

Table 1: Cytotoxicity of Selected Benzothiazole and Related Heterocyclic Derivatives in Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Thieno[2,3-d]pyrimidine (1e) | A549 | 2.79 | researchgate.net |

| Thieno[2,3-d]pyrimidine (1e) | HCT116 | 6.69 | researchgate.net |

| Thieno[2,3-d]pyrimidine (1e) | MCF-7 | 4.21 | researchgate.net |

| Phthalimide-thiazole (5b) | MCF-7 | 0.2 | nih.gov |

| Phthalimide-thiazole (5k) | MDA-MB-468 | 0.6 | nih.gov |

Understanding the mechanism through which these compounds exert their cytotoxic effects is fundamental for their development as therapeutic agents. Key mechanisms investigated include the induction of apoptosis and enzyme inhibition.

Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. nih.gov Several studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. nih.govnih.gov For example, a novel benzothiazole derivative, PB11, was found to induce classic apoptotic symptoms such as DNA fragmentation and nuclear condensation in U87 (glioblastoma) and HeLa (cervix cancer) cell lines. nih.gov This was accompanied by an increase in the levels of Bax, cytochrome c, and cleaved caspase-3, which are key markers of apoptosis. nih.gov The study suggested that PB11 induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov

Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and found to induce apoptosis through the activation of caspases 3, 8, and 9. nih.gov Specifically, compounds 4b and 4c enhanced the activity of caspases 3 and 9 in the MCF7 cell line. nih.gov Phthalimide derivatives containing a 1,3-thiazole moiety have also been shown to induce apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation using RT-PCR indicated that these compounds trigger apoptosis through the intrinsic pathway. nih.gov Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that the lead compound, hit 4, induced apoptosis in MCF-7 cells, with a significant increase in both early and late apoptotic cell populations. mdpi.com

Enzyme inhibition is another critical mechanism for anticancer agents. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor growth. researchgate.net While specific data on N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is limited, related structures have been investigated as EGFR inhibitors. The design of novel anticancer agents often incorporates pharmacophoric features necessary for targeting the ATP-binding site of the EGFR tyrosine kinase domain. researchgate.net

Thiazolidin-4-one derivatives, which share a thiazole (B1198619) ring system, have been found to inhibit a variety of enzymes involved in cancer progression, including protein/tyrosine kinases like EGFR. nih.gov Although direct inhibition data for COX-2 and hMAGL by N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide was not found in the reviewed literature, the broad inhibitory potential of related heterocyclic compounds suggests this as a plausible area for future investigation.

Beyond inducing cell death, the ability of a compound to inhibit cell proliferation and migration is a valuable anticancer property. A study on novel thiazole-2-acetamide derivatives identified them as potent tubulin polymerization inhibitors, which disrupts microtubule formation, leading to cell cycle arrest and inhibition of cell division. nih.gov The most effective derivative, 10a, had an IC50 of 2.69 µM for tubulin polymerization inhibition and demonstrated significant antiproliferative activity against four cancer cell lines with an average GI50 of 6 µM. nih.gov

In another study, a phenylguanidine derivative, compound 19, showed strong anti-proliferative activity against various breast cancer cell lines, with an IC50 of 4.0 µM in BT-474 cells after 72 hours. nih.gov These findings highlight the potential of this class of compounds to not only be cytotoxic but also to halt the growth and spread of cancer cells.

Mechanistic Investigations into Anticancer Action

Antimicrobial Activity Assessments

In addition to their anticancer properties, benzothiazole derivatives have been recognized for their antimicrobial activity. nih.gov A series of 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives were synthesized and showed significant antibacterial activity against Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans. researchgate.net

Another study focused on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678). nih.gov Several of these compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Compound 2i, in particular, showed maximum antibacterial activity against all tested strains and also demonstrated promising antibiofilm potential. nih.gov Benzothiazolylthiazolidin-4-one derivatives also displayed antibacterial activity, with MIC values ranging from 0.10 to 0.75 mg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound Class | Test Organism | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Benzothiazolylthiazolidin-4-ones | Various Bacteria | MIC: 0.10–0.75 mg/mL | nih.gov |

| Benzothiazolylthiazolidin-4-ones | Various Bacteria | MBC: 0.12–1.00 mg/mL | nih.gov |

| 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamides | B. subtilis, E. coli | Significant Activity | researchgate.net |

| 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamides | C. albicans | Significant Activity | researchgate.net |

| 2-mercaptobenzothiazole acetamide derivatives | Gram-positive & Gram-negative bacteria | Moderate to Good Activity | nih.gov |

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

While specific data for N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is not available, numerous studies have demonstrated the broad-spectrum antibacterial activity of various benzothiazole derivatives. These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. For instance, a series of 2-mercaptobenzothiazole acetamide derivatives exhibited moderate to good antibacterial activity. nih.gov Some derivatives showed significant activity comparable to the standard drug levofloxacin. nih.gov The presence of heterocyclic amine moieties, such as oxadiazole, pyrrolidine, and pyridine, linked to the benzothiazole core through an amide bond, was found to enhance antimicrobial potential compared to simple substituted anilines or benzyl (B1604629) amines. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Benzothiazole Derivatives (Illustrative)

| Compound Type | Bacterial Strain | Activity Level | Reference |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Staphylococcus aureus | Moderate to Good | nih.gov |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Klebsiella pneumoniae | Moderate to Good | nih.gov |

| Thiazolidin-4-one Derivatives of Benzothiazole | Pseudomonas aeruginosa | Active | nih.gov |

| Thiazolidin-4-one Derivatives of Benzothiazole | Escherichia coli | Active | nih.gov |

Antifungal Efficacy against Fungal Pathogens

Similar to the antibacterial findings, the antifungal efficacy of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide has not been specifically reported. However, the broader class of benzothiazole derivatives has been investigated for activity against fungal pathogens like Candida albicans and Aspergillus niger. For example, certain 4-thiazolidinone-benzothiazole conjugates have demonstrated moderate antifungal activity. nih.gov

Interactive Data Table: Antifungal Activity of Selected Benzothiazole Derivatives (Illustrative)

| Compound Type | Fungal Pathogen | Activity Level | Reference |

| 4-Thiazolidinone-Benzothiazole Conjugates | Candida albicans | Moderate | nih.gov |

| 4-Thiazolidinone-Benzothiazole Conjugates | Aspergillus niger | Moderate | nih.gov |

Antiviral Activity Evaluation

The potential antiviral activity of benzothiazole derivatives has been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). While there is no specific data for N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, studies on other flavonoid-benzothiazole hybrids have shown promising in vivo antiviral activity against TMV. mdpi.com

Investigation of Antibiofilm Properties

The ability to inhibit biofilm formation is a critical aspect of antimicrobial research. Studies on 2-mercaptobenzothiazole acetamide derivatives have shown promising antibiofilm potential. nih.gov Certain derivatives were found to reduce biofilm formation by S. aureus and K. pneumonia by over 80%, which was superior to the standard drug cefadroxil (B1668780) at the tested concentration. nih.gov This suggests that the benzothiazole scaffold may be a valuable component in the development of antibiofilm agents.

Postulated Mechanisms of Antimicrobial Action

The mechanisms through which benzothiazole derivatives exert their antimicrobial effects are thought to be multifaceted. Molecular docking studies of some 2-mercaptobenzothiazole derivatives suggest that they may act by inhibiting essential bacterial enzymes. nih.gov Specifically, these compounds have been predicted to interact with the hydrophobic pockets of bacterial kinases and DNA gyrases, similar to the mechanism of quinolone antibiotics like levofloxacin. nih.gov Inhibition of DNA gyrase would interfere with DNA replication and repair, leading to bacterial cell death. Additionally, for other benzothiazole derivatives, inhibition of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall, has been proposed as a potential mechanism of action. nih.gov

Other Pharmacological Activity Explorations

Anti-inflammatory Effects

The anti-inflammatory potential of N-acylated 2-aminobenzothiazoles has been a subject of investigation. mdpi.com These compounds have been shown to suppress the generation of prostaglandin (B15479496) E2 (PGE2), a key mediator in inflammatory processes. mdpi.com Certain N-acylated or N-alkylated 2-aminobenzothiazoles demonstrated potent inhibition of PGE2 generation, with some exhibiting in vivo anti-inflammatory activity greater than that of indomethacin. mdpi.com While these findings are for related structures, they suggest that N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide could also possess anti-inflammatory properties.

Analgesic Properties

The analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been explored in various preclinical models. In a study utilizing the acetic acid-induced writhing test in albino mice, N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative demonstrated notable analgesic effects. researchgate.net When administered at a dose of 100 mg/kg body weight, these compounds showed a significant reduction in the number of writhes, indicating their ability to alleviate pain. researchgate.net The parent compound, N-(benzo[d]thiazol-2-yl)acetamide, was particularly effective, showing a 76% reduction in writhing in the first five minutes of observation and an 81% reduction in the subsequent five minutes. researchgate.net The 6-nitro derivative also exhibited substantial activity. researchgate.net

Further studies on related benzothiazole-benzamide derivatives have also supported the analgesic potential of this chemical class. biomedpharmajournal.org The mechanism of action for the analgesic effects of these compounds is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. nih.govrjeid.com

| Compound | Dose (mg/kg) | Reduction in Writhing (0-5 min) | Reduction in Writhing (5-10 min) | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)acetamide | 100 | 76% | 81% | researchgate.net |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 100 | 66% | 75% | researchgate.net |

| Diclofenac Sodium (Reference) | 10 | 76% | 91% | researchgate.net |

Antitubercular Potential against Mycobacterium tuberculosis Strains (e.g., H37Rv)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Benzothiazole derivatives, including those with an acetamide linkage, have shown promise in this area. semanticscholar.org Various studies have evaluated the in vitro activity of these compounds against the H37Rv strain of M. tuberculosis.

In one study, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their antitubercular potential as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2). nih.govrsc.org Several of these compounds, which feature a modified acetamide side chain, exhibited significant activity. For instance, compounds with alkyl groups on the benzothiazole moiety demonstrated better antitubercular response than the unsubstituted parent compound. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the low micromolar range, indicating potent activity. nih.gov

Another investigation into benzothiazolylpyrimidine-5-carboxamide analogues also revealed compounds with better activity than the standard drug isoniazid (B1672263) against the Mtb H37Rv strain. semanticscholar.org These findings underscore the potential of the N-substituted benzothiazol-2-yl acetamide scaffold in the development of new antitubercular drugs.

| Compound Type | Example Compound | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole derivative | Compound C3 | 3.12 | rsc.org |

| 2-Mercaptobenzothiazole derivative | Compound C4 | 3.12 | rsc.org |

| Benzothiazolylpyrimidine-5-carboxamide | Compound 7a | 0.08 (μM) | semanticscholar.org |

| Benzothiazolylpyrimidine-5-carboxamide | Compound 7g | 0.08 (μM) | semanticscholar.org |

Antischistosomicidal Activity (e.g., against Schistosoma mansoni)

Schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, remains a significant global health problem. Research into new schistosomicidal agents has identified benzothiazole derivatives as a promising class of compounds. A study investigating a series of N-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-benzothiazol-2-yl-acetamides demonstrated their in vitro efficacy against adult Schistosoma mansoni worms. nih.gov

Selected compounds from this series were tested at various concentrations, and some exhibited schistosomicidal activity comparable to the standard drug praziquantel. nih.gov Notably, three copper complexes of benzothiazol-2-yl-dithiocarbamate derivatives showed 100% worm mortality at a concentration of 10 μg/mL. nih.gov These results suggest that the benzothiazole acetamide scaffold can be a valuable starting point for the design of new drugs to combat schistosomiasis. nih.govnih.gov

| Compound Type | Concentration (μg/mL) | Worm Mortality | Reference |

|---|---|---|---|

| Copper complex of benzothiazol-2-yl-dithiocarbamate | 10 | 100% | nih.gov |

| Copper complex of benzothiazol-2-yl-dithiocarbamate | 50 | 100% | nih.gov |

| Copper complex of benzothiazol-2-yl-dithiocarbamate | 100 | 100% | nih.gov |

Anticonvulsant Properties

The benzothiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govresearchgate.net A number of N-(substituted-benzothiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

In one study, a series of N-(substituted benzothiazol-2-yl)amide derivatives were assessed, with N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerging as a particularly effective anticonvulsant. nih.gov This compound exhibited median effective doses (ED₅₀) of 40.96 mg/kg in the MES test and 85.16 mg/kg in the scPTZ test. nih.gov Another study on N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives also identified compounds with promising anticonvulsant activity, with ED₅₀ values in the MES test as low as 15.4 mg/kg. nih.govresearchgate.net These findings highlight the potential of this class of compounds in the management of epilepsy.

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | 40.96 | 85.16 | nih.gov |

| Compound 5b (azetidinone derivative) | 15.4 | - | nih.govresearchgate.net |

| Compound 5q (azetidinone derivative) | 18.6 | - | nih.govresearchgate.net |

Modulation of Protein Aggregation (e.g., alpha-synuclein (B15492655), tau)

The aggregation of proteins such as alpha-synuclein and tau is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. frontiersin.org Research has begun to explore the potential of small molecules to inhibit this process. A study investigating 5-Nitro-1,2-benzothiazol-3-amine and a related N-Ethyl-formamide derivative found that these compounds can modulate the aggregation of both alpha-synuclein and tau. acs.org

While these compounds are not direct N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide derivatives, their structural similarity to the benzothiazole core suggests that this scaffold could be a promising starting point for the development of inhibitors of pathogenic protein aggregation. The study highlights the potential for benzothiazole-based compounds to interfere with the misfolding and aggregation pathways that lead to neurodegeneration. acs.org Further research is needed to explore the specific effects of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide and its closer derivatives on alpha-synuclein and tau aggregation.

Enzyme Inhibition Beyond Primary Targets (e.g., PARP enzymes, alpha-glucosidase)

The therapeutic utility of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide and its derivatives extends to the inhibition of various enzymes implicated in disease pathogenesis.

PARP Enzyme Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and are a target for cancer therapy. A study on nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole derivatives, which can be considered structurally related to the benzothiazole core, identified them as potent inhibitors of several PARP family enzymes. acs.org These compounds act as nicotinamide (B372718) mimics, competing for the binding pocket of these enzymes. acs.org The IC₅₀ values for some of these derivatives against PARP14 were in the low micromolar range. acs.org

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net Several of these compounds exhibited moderate to good enzyme inhibition, with some derivatives showing over 50% inhibition. researchgate.net This indicates the potential of the benzothiazole acetamide scaffold in the development of new antidiabetic agents.

| Enzyme Target | Compound Type | Inhibitory Activity | Reference |

|---|---|---|---|

| PARP14 | nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole | IC₅₀ = 1.2 μM | acs.org |

| α-Glucosidase | N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | 53.1-63.4% inhibition | researchgate.net |

Molecular Mechanisms and Computational Studies

Theoretical and Quantum Chemical Studies

No theoretical or quantum chemical studies, such as Density Functional Theory (DFT) analyses, have been published for N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide. Such studies are crucial for understanding the electronic properties and reactivity of a molecule, but this information is not available for the specified compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide focuses on the spatial arrangement of its atoms, particularly the orientation of the acetamide (B32628) group relative to the benzothiazole (B30560) core. The key dihedral angle is that between the plane of the benzothiazole ring system and the acetamide group. For the parent compound, N-(1,3-benzothiazol-2-yl)acetamide, X-ray crystallography has shown this dihedral angle to be relatively small, indicating a nearly planar conformation. nih.gov In one study, two molecules in the asymmetric unit exhibited dihedral angles of 2.7° and 7.2°, respectively. nih.gov For N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, it is predicted that a similar near-planar conformation would be the most stable, low-energy state. The presence of the ethyl group at the 4-position of the benzene (B151609) ring may introduce minor steric effects that could influence the preferred torsion angles.

A conformational analysis can be performed by systematically rotating the key dihedral angles to map the potential energy surface of the molecule. mdpi.com Such scans, typically performed in steps of 30°, help identify the most energetically stable conformers. mdpi.com

Molecular dynamics (MD) simulations further elucidate the compound's dynamic behavior in a simulated physiological environment, such as in a water solvent box. nih.gov MD simulations track the movements and interactions of the molecule over time, providing insights into its structural stability, flexibility, and the hydrogen bonding patterns it forms with solvent molecules. These simulations are crucial for understanding how the compound might adapt its shape upon approaching a biological target. nih.gov

Electronic Structure Calculations

Electronic structure calculations, often employing Density Functional Theory (DFT), are used to investigate the distribution of electrons within the molecule and to determine key quantum chemical properties. A fundamental aspect of these calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests the molecule is more reactive and less stable. mdpi.com For a series of related benzothiazole derivatives, HOMO-LUMO gap values have been calculated to be in the range of 4.46–4.73 eV. mdpi.com The ethyl group on the N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide molecule, being an electron-donating group, is expected to slightly influence the electron density of the benzothiazole ring and thus modulate its HOMO-LUMO gap.

Table 1: Predicted Electronic Properties of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide Note: The following values are illustrative, based on typical results from electronic structure calculations for analogous benzothiazole derivatives.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.6 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Relates to chemical reactivity and stability mdpi.com |

In Silico Pharmacokinetic Profiling (ADMET Prediction)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective and rapid method to evaluate the drug-likeness of a chemical entity. veterinaria.orgtandfonline.com These computational tools assess the pharmacokinetic profile of a compound before extensive synthesis and biological testing are undertaken. researchgate.net

Prediction of Oral Absorption Parameters

Oral absorption is a key factor for the development of orally administered drugs. It is often predicted using models based on physicochemical properties, such as Lipinski's "Rule of Five." This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on various benzothiazole series have shown that they generally adhere to Lipinski's criteria, indicating favorable properties for oral bioavailability. nih.govtandfonline.com

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide possesses physicochemical properties that are well within the favorable ranges defined by these rules, suggesting a high probability of good oral absorption.

Table 2: Predicted Physicochemical and Oral Absorption Parameters for N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide Note: These values are calculated or predicted from the chemical structure using standard computational algorithms.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 220.29 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water) | ~ 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Assessment of Water Solubility

Table 3: Predicted Water Solubility for N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide Note: Values are illustrative based on common computational solubility models.

| Parameter | Prediction |

|---|---|

| Qualitative Solubility | Moderately Soluble |

Metabolic Stability Predictions

Metabolic stability is a crucial factor that determines the half-life and duration of action of a drug. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) isoenzymes. tandfonline.com In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. tandfonline.com

For N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, potential sites of metabolism include the ethyl group (aliphatic hydroxylation) and the aromatic rings (aromatic hydroxylation). Predictions can also assess the likelihood of the compound inhibiting key metabolic enzymes, which could lead to drug-drug interactions. tandfonline.com

Table 4: Predicted Metabolic Stability Profile for N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide Note: This table presents a hypothetical metabolic profile based on predictions from common in silico ADMET software.

| Parameter | Prediction | Implication |

|---|---|---|

| Metabolic Stability | Moderate | Suggests a reasonable in vivo half-life. |

| CYP2D6 Inhibitor | Likely No | Low risk of drug interactions via this pathway. |

| CYP3A4 Inhibitor | Likely No | Low risk of drug interactions via this pathway. |

| CYP1A2 Inhibitor | Possible | Potential for interaction with other drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | Likely No | Low risk of drug interactions via this pathway. |

| CYP2C19 Inhibitor | Likely No | Low risk of drug interactions via this pathway. |

Future Research Directions and Perspectives for N 4 Ethyl 1,3 Benzothiazol 2 Yl Acetamide Research

Rational Design and Synthesis of Next-Generation N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide Analogs

The rational design and synthesis of new analogs based on the N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide core structure is a crucial next step. By strategically modifying the chemical structure, it is possible to improve pharmacokinetic properties, enhance target affinity, and reduce potential off-target effects. Future synthetic efforts could focus on:

Substitution patterns: Introducing a variety of substituents on both the benzothiazole (B30560) ring and the acetamide (B32628) group to explore structure-activity relationships (SAR). For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and influence its biological activity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability.

Hybrid molecule synthesis: Combining the N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

| Design Strategy | Rationale | Potential Outcome |

| Varying Substituents | To probe the electronic and steric requirements for optimal biological activity. | Enhanced potency and selectivity. |

| Bioisosteric Replacement | To improve physicochemical properties and metabolic stability. | Improved drug-like properties. |

| Molecular Hybridization | To create multifunctional molecules with novel mechanisms of action. | Broader therapeutic applications. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the benzothiazole scaffold is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific biological targets of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide remain to be fully elucidated. mdpi.comnih.gov Future research should aim to:

Target identification and validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide.

Phenotypic screening: Testing the compound and its analogs across a broad range of cell-based assays to uncover novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and viral infections. nih.gov

Mechanism of action studies: Once a biological target is identified, detailed biochemical and cellular studies will be necessary to understand the precise mechanism by which N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide exerts its effects.

Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computational approaches are becoming increasingly integral to the drug discovery process. For N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, these methods can accelerate the identification of promising new analogs and provide insights into their mechanism of action. Key computational strategies include:

Molecular docking: To predict the binding modes of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide and its analogs with potential biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate the chemical structure of the compounds with their biological activity.

Molecular dynamics simulations: To study the dynamic behavior of the ligand-protein complex and to assess the stability of the binding interactions.

Artificial intelligence and machine learning: To analyze large datasets from high-throughput screening and to identify novel chemical scaffolds with desired biological activities.

| Computational Tool | Application | Expected Output |

| Molecular Docking | Predicting binding affinity and orientation of ligands in a target's active site. | Identification of key binding interactions. |

| QSAR | Correlating chemical structure with biological activity. | Predictive models for designing more potent analogs. |

| Molecular Dynamics | Simulating the movement of atoms and molecules. | Understanding the stability of ligand-protein complexes. |

| AI/Machine Learning | Analyzing large datasets to identify patterns. | Discovery of novel drug candidates. |

Investigations into Synergistic Effects with Established Therapeutic Agents

Combining N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide or its analogs with existing drugs could lead to enhanced therapeutic efficacy, reduced dosages, and the potential to overcome drug resistance. Future studies should explore:

Combination screening: Systematically testing the compound in combination with a panel of approved drugs for various diseases to identify synergistic, additive, or antagonistic interactions.

Mechanism of synergy: Investigating the molecular basis for any observed synergistic effects to understand how the combination of drugs achieves a greater therapeutic outcome. For example, one agent might inhibit a resistance mechanism, thereby sensitizing the cells to the other agent.

In vivo validation: Testing promising drug combinations in relevant animal models to confirm the synergistic effects observed in vitro.

Development of Targeted Delivery Strategies for Enhanced Efficacy

To maximize the therapeutic potential of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide and minimize potential side effects, the development of targeted drug delivery systems is a promising avenue of research. Such strategies could include:

Nanoparticle formulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its solubility, stability, and pharmacokinetic profile.

Antibody-drug conjugates (ADCs): Linking the compound to a monoclonal antibody that specifically recognizes a target on diseased cells, thereby delivering the therapeutic agent directly to the site of action.

Prodrug design: Modifying the chemical structure of the compound to create an inactive prodrug that is converted to the active form only at the target site, for instance, by specific enzymes that are overexpressed in diseased tissues.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for purity and yield?

Methodological Answer:

- The compound can be synthesized via carbodiimide-mediated coupling of 4-ethyl-1,3-benzothiazol-2-amine with acetic acid derivatives. A typical protocol involves:

Dissolving the amine and carboxylic acid (e.g., acetyl chloride) in dichloromethane or DMF.

Adding a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

Stirring at room temperature for 3–6 hours, followed by aqueous workup (e.g., NaHCO₃ washing) and recrystallization from ethanol or acetone .

- Yield optimization: Use a 1.2:1 molar ratio of coupling agent to amine to ensure complete activation of the carboxylic acid. Monitor reaction progress via TLC or HPLC .

Q. How is the crystal structure of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide determined, and what intermolecular interactions stabilize its packing?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of ethanol/acetone mixtures. Maintain a temperature gradient (e.g., 173 K) to reduce disorder .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer. Refinement with SHELXL or OLEX2 includes hydrogen-bond constraints (riding model for CH/NH groups) .

- Key interactions :

- N–H⋯O hydrogen bonds between acetamide groups (2.8–3.0 Å).

- π–π stacking of benzothiazole rings (centroid distances: 3.6–3.8 Å).

- Weak C–H⋯O and C–H⋯π contacts (Table 1 in ).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- 1H/13C NMR : Confirm benzothiazole protons (δ 7.2–8.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ signals.

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹).

- Mass spectrometry : Compare experimental m/z with theoretical values (e.g., [M+H]+ at 235.08). Resolve discrepancies using high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can non-merohedral twinning in X-ray diffraction data of this compound be addressed during structure refinement?

Methodological Answer:

- Detection : Use PLATON or TWINLAW to identify twin laws (e.g., two-fold rotation).

- Refinement : In SHELXL, apply the TWIN/BASF commands with HKLF 5 format. For severe cases, use OLEX2’s TwinRotMap to optimize BASF parameters iteratively .

- Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density (<1.0 eÅ⁻³) .

Q. What computational methods are suitable for analyzing the electronic properties of N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide, and how do they correlate with experimental data?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare calculated bond lengths/angles with crystallographic data (e.g., C–N bond: 1.34 Å calc. vs. 1.36 Å exp.) .

- Frontier orbitals : Calculate HOMO-LUMO gaps to predict reactivity. Validate with UV-Vis spectra (λmax ~280 nm for π→π* transitions).

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., ABCG2 transporters) based on pharmacophore similarity to PZ-39 .

Q. How do steric and electronic effects of the 4-ethyl group influence the compound’s biological activity compared to analogs (e.g., 4-chloro derivatives)?

Methodological Answer:

- Steric impact : The ethyl group increases hydrophobic interactions in enzyme pockets (e.g., ABCG2 inhibition), as seen in PZ-39 analogs .

- Electronic effects : Compare Hammett σ values (σ_meta for ethyl = -0.15 vs. chloro = +0.37) to rationalize differences in binding affinity.

- SAR studies : Synthesize derivatives with varying substituents (e.g., 4-fluoro, 4-methoxy) and assay against target enzymes (e.g., carbonic anhydrase isoforms) .

Q. What strategies resolve contradictions in hydrogen-bonding networks reported for similar benzothiazole acetamides?

Methodological Answer:

- Graph-set analysis : Apply Etter’s rules (e.g., R₂²(8) motifs) to classify interactions. Discrepancies may arise from solvent inclusion (e.g., hydrate vs. anhydrous forms) .

- Dynamic vs. static disorder : Use variable-temperature crystallography (100–300 K) to distinguish transient H-bonds from fixed ones.

- Neutron diffraction : Resolve proton positions unambiguously in deuterated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。